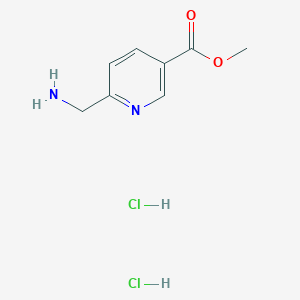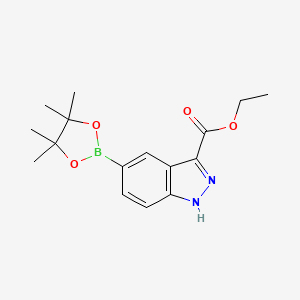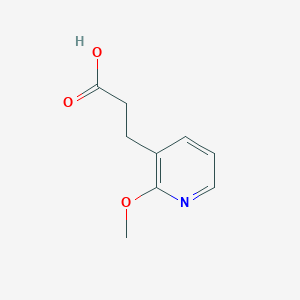
3-(2-Methoxy-3-pyridinyl)propanoic acid
Overview
Description
3-(2-Methoxy-3-pyridinyl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its synonyms 944998-13-4;3-(2-methoxypyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be represented by the InChI code: 1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .Scientific Research Applications
Synthesis of Hydrocinnamaldehyde Derivatives
3-(2-Methoxy-3-pyridinyl)propanoic acid: can be utilized in the synthesis of hydrocinnamaldehyde derivatives. These compounds are valuable in the perfume industry and for the synthesis of natural products, chemosensors, and chiral tetrahydroquinolines .
Coordination Polymers
This compound serves as a ligand in the formation of coordination polymers. It can react with metal salts like AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol to form new coordination polymers, which have potential applications in catalysis and materials science .
Chelation of Rare-Earth Ions
The acid can act as a bidentate chelating agent for rare-earth ions such as Eu3+ and Tb3+. This chelation is significant for fluorescence enhancement in sol-gels, which is crucial for developing advanced photonic materials .
Pharmaceutical Intermediates
It may be used in the preparation of pharmaceutical intermediates, such as Dabigatran etexilate derivatives. These derivatives are important for creating anticoagulant medications .
Organic Synthesis
The compound is involved in organic synthesis methodologies, particularly in the ethylenation of aldehydes to produce propanal, propanol, and propanoic acid derivatives. These processes are fundamental in creating a variety of synthetic organic compounds .
Mechanism of Action
Mode of Action
Based on its chemical structure, it is possible that it may interact with its targets by forming hydrogen bonds or other types of chemical interactions .
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is the amount of the compound that is able to reach its target and exert a therapeutic effect.
Action Environment
The action, efficacy, and stability of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature. For example, extreme pH values could affect the compound’s structure and therefore its ability to interact with its targets .
properties
IUPAC Name |
3-(2-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTIRVTVGMLEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-3-pyridinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



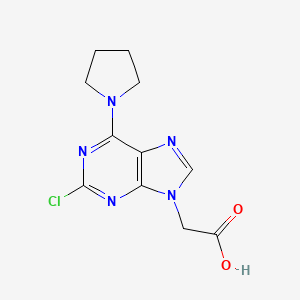
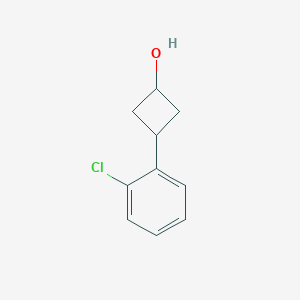
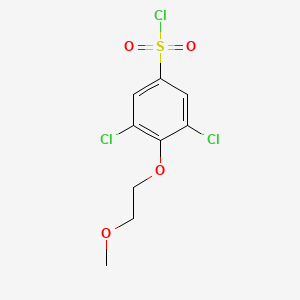
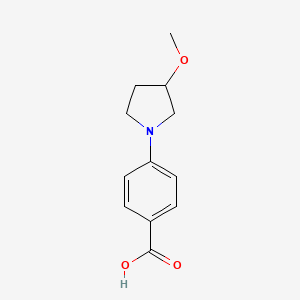



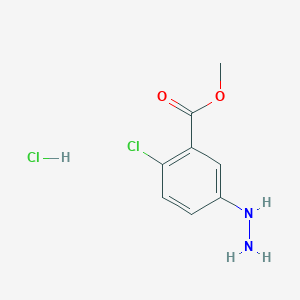
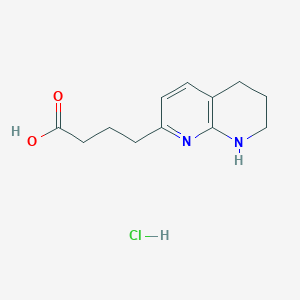
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)


